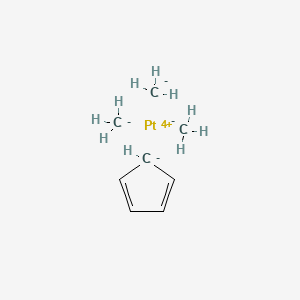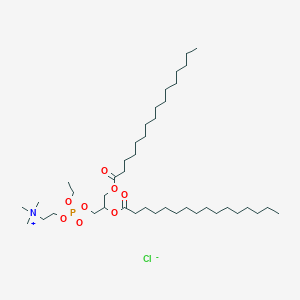
1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-phosphoryl choline chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162: is a synthetic phospholipid compound. It is a cationic lipid, meaning it carries a positive charge, which makes it useful in various biochemical applications. This compound is often used in the preparation of liposomes and lipid nanoparticles, which are essential in drug delivery systems and gene therapy.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then reacted with ethylphosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the lipid structure, affecting its biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized phospholipids.
Reduction: Reduced lipid derivatives.
Substitution: Substituted phosphocholine derivatives.
科学研究应用
1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for cell culture studies.
Medicine: Utilized in drug delivery systems, particularly for gene therapy and cancer treatment.
Industry: Applied in the formulation of cosmetic products and as a component in nanotechnology
作用机制
The mechanism of action of 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 involves its interaction with cellular membranes. As a cationic lipid, it can integrate into lipid bilayers, altering membrane properties and facilitating the delivery of therapeutic agents. The compound’s positive charge allows it to form complexes with negatively charged molecules such as DNA and RNA, enhancing their cellular uptake .
相似化合物的比较
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A similar phospholipid used in the formation of liposomes and artificial membranes.
1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt: Another phospholipid with applications in biochemical research.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Used in the study of membrane proteins and lipid-protein interactions.
Uniqueness: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 is unique due to its cationic nature, which makes it particularly effective in gene delivery and drug formulation. Its ability to form stable complexes with nucleic acids sets it apart from other similar compounds .
属性
分子式 |
C42H85ClNO8P |
|---|---|
分子量 |
798.6 g/mol |
IUPAC 名称 |
2-[2,3-di(hexadecanoyloxy)propoxy-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
XXTKXMLARLHZSM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)

![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
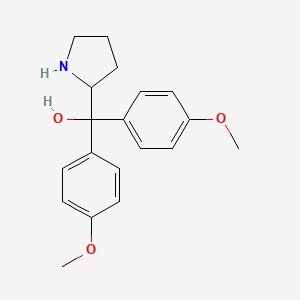
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
![N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B13386108.png)
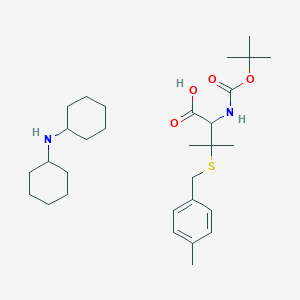
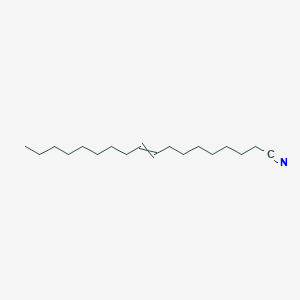
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
